9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazolopurine-dione class, characterized by a fused heterocyclic core with substituents that modulate its physicochemical and biological properties. The ethyl group at position 9, methyl at position 5, and p-tolyl (4-methylphenyl) at position 3 contribute to its unique structural profile. These substitutions influence solubility, metabolic stability, and receptor-binding interactions, making it a candidate for pharmacological studies, particularly in targeting purinergic or G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
5-ethyl-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-4-21-11-13(23)17-16(24)20(3)14(11)22-12(18-19-15(21)22)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3,(H,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXVCOLBPUMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation. By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
These properties help predict the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2. The compound also exerts a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells.
Biological Activity
The compound 9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS number: 41748913) is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N6O2
- Molecular Weight : 312.34 g/mol
The structure of the compound includes a triazole ring fused with a purine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. The specific biological activities of This compound are summarized below.
Anti-Cancer Activity
Studies have shown that derivatives of triazolopyrimidines can inhibit various cancer cell lines. For instance:
- In vitro assays demonstrated that compounds with similar structures showed significant cytotoxicity against melanoma (B16-F10) and human monocytic cell lines (U937 and THP-1) .
- The compound's ability to inhibit specific kinases involved in cancer progression has been noted, which may contribute to its anti-cancer properties.
Anti-Angiogenic Effects
Recent research highlighted the compound's potential as an anti-angiogenic agent :
- It was found to inhibit ferrochelatase (FECH), an enzyme critical in heme biosynthesis. Inhibition of FECH leads to increased levels of protoporphyrin IX (PPIX), which correlates with reduced angiogenesis .
- In assays using human retinal endothelial cells (HRECs), compounds related to this class demonstrated potent inhibition of tube formation, indicating their potential in treating diseases characterized by abnormal blood vessel growth .
Case Study 1: Inhibition of Ferrochelatase
In a detailed study on small molecule inhibitors targeting FECH:
- A series of triazolopyrimidinones were tested for their IC50 values. Notably, compounds with p-tolyl substitutions exhibited enhanced inhibitory activity compared to other substitutions .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 4e | 450 | FECH Inhibition |
| 5a | 300 | Anti-Angiogenic |
This table illustrates the potency of certain derivatives in inhibiting FECH and their implications for anti-cancer therapies.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of various triazolopyrimidine derivatives:
- Compounds demonstrated IC50 values ranging from low micromolar to high nanomolar concentrations against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | B16-F10 | 0.8 |
| 10 | U937 | 0.5 |
These findings suggest that modifications in the chemical structure significantly impact biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the triazolopurine-dione scaffold but differ in substituents, leading to variations in activity, stability, and synthesis routes.
Table 1: Structural and Functional Comparison of Triazolopurine-dione Derivatives
Key Differences in Substituent Effects
Benzyl (compound in ): Increases aromatic surface area, possibly enhancing GPCR binding but reducing solubility. Isopropyl (compound in ): Greater steric hindrance may limit membrane permeability compared to ethyl.
Position 3 Aryl Groups :
- p-Tolyl (target) : The methyl group enhances electron-donating effects, improving π-π stacking in receptor pockets.
- 4-Chlorophenyl (compound in ) : Electron-withdrawing chlorine may alter binding affinity in halogen-bonding interactions.
- 4-Methoxyphenyl (compound in ) : Methoxy group increases hydrophilicity but may reduce CNS penetration due to polarity .
Biological Activity :
- The benzyl-substituted analog () demonstrated potent GPR35 agonism, suggesting that bulky 9-substituents favor receptor activation. The target compound’s ethyl group may offer a balance between activity and pharmacokinetics.
Commercial and Research Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
